molecular formula C8H12BrN3 B1464572 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole CAS No. 1248903-83-4

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Cat. No.: B1464572
CAS No.: 1248903-83-4
M. Wt: 230.11 g/mol
InChI Key: DWGNYWPLHBOTBH-UHFFFAOYSA-N
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Description

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with pyrrolidine in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include aprotic solvents, bases, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.

    Industry: It can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system being studied. The exact molecular targets and pathways involved can vary and are typically determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    4-bromo-1H-pyrazole: Lacks the pyrrolidin-2-ylmethyl group, which may affect its reactivity and biological activity.

    1-(pyrrolidin-2-ylmethyl)-1H-pyrazole:

    Other pyrazole derivatives:

The uniqueness of this compound lies in its specific structure, which combines the properties of both the bromine atom and the pyrrolidin-2-ylmethyl group, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-bromo-1-(pyrrolidin-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c9-7-4-11-12(5-7)6-8-2-1-3-10-8/h4-5,8,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGNYWPLHBOTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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